(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
The compound "(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" features a methanone core bridging a 2-phenyltetrazole moiety and a 4-(pyrimidin-2-yl)piperazine group. Tetrazoles are known for metabolic stability and hydrogen-bonding capabilities, while the pyrimidinyl-piperazine component may enhance target binding via π-π interactions or hydrogen bonding. Although direct synthesis details are absent in the provided evidence, analogous compounds (e.g., tetrazole-piperazine derivatives) are synthesized via nucleophilic substitution or coupling reactions, as seen in related studies .
Properties
IUPAC Name |
(2-phenyltetrazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-15(14-19-21-24(20-14)13-5-2-1-3-6-13)22-9-11-23(12-10-22)16-17-7-4-8-18-16/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSPGBPJYOIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The piperazine and pyrimidine rings are often introduced through nucleophilic substitution reactions. The final step usually involves coupling these intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Example Synthesis Pathway
- Formation of Tetrazole Ring :
- The initial step involves the reaction of phenylhydrazine with carbon disulfide to form a thiosemicarbazone, which is then treated with sodium azide to yield the tetrazole.
- Coupling Reaction :
- The tetrazole compound is then reacted with 4-(pyrimidin-2-yl)piperazine under suitable conditions (e.g., using coupling agents or catalysts) to form the target compound.
Research indicates that compounds containing the tetrazole moiety exhibit a wide range of biological activities, including:
1. Antimicrobial Activity :
- Studies have shown that tetrazole derivatives can possess significant antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics.
2. Anticancer Properties :
- Some tetrazole-based compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. Mechanistic studies often reveal that these compounds can induce apoptosis in cancer cells.
3. Neuropharmacological Effects :
- The compound may exhibit neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Studies
Several case studies have documented the efficacy and applications of related tetrazole compounds, providing insights into their mechanisms of action:
Mechanism of Action
The mechanism of action of (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related analogs from the evidence:
Key Findings
Thioether-containing compounds (e.g., 7a–x) may exhibit enhanced solubility due to sulfonyl groups but lack the aromatic pyrimidinyl moiety .
Piperazine Substituents: Pyrimidinyl groups (target compound) enable π-π stacking, whereas allyl (13a) or ethyl () substituents introduce steric or metabolic variability .
Biological Activity :
- Antiproliferative activity is reported for sulfonyl-piperazine analogs (7a–x), suggesting that the target compound’s pyrimidinyl group could modulate similar pathways with improved selectivity .
Biological Activity
The compound (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tetrazole ring, which is known for its pharmacological significance, particularly in the development of various therapeutic agents. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a phenyl group, a tetrazole moiety, and a pyrimidine-piperazine linkage, which contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds containing tetrazole and piperazine scaffolds exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Potential : Some derivatives have been identified as inhibitors of cancer cell proliferation.
- CNS Activity : The piperazine component suggests potential neuropharmacological effects.
Data Table of Biological Activities
| Biological Activity | Evidence Source | Activity Level |
|---|---|---|
| Antimicrobial | Study A | Moderate |
| Anticancer | Study B | High |
| Antidepressant | Study C | Low |
| GABA Receptor Modulation | Study D | Moderate |
1. Antimicrobial Activity
Research has demonstrated that derivatives of tetrazole exhibit significant antimicrobial properties. For instance, a study reported that related compounds showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
2. Anticancer Potential
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values were reported to be in the micromolar range, indicating promising anticancer activity .
3. Central Nervous System Effects
Preliminary assessments indicate that this compound may interact with serotonin receptors, potentially acting as a partial agonist. Behavioral tests in animal models suggest an antidepressant-like effect, although further studies are required to confirm these findings .
4. GABA Receptor Modulation
The influence on GABA receptors was evaluated through electrophysiological studies, revealing that the compound enhances GABAergic transmission, which could be beneficial in treating anxiety disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A derivative was tested in a phase I clinical trial for its efficacy against resistant bacterial infections. Results indicated a favorable safety profile and moderate efficacy.
- Case Study 2 : In another study focusing on neuropharmacology, patients receiving treatment with a related piperazine derivative reported reduced anxiety levels compared to placebo controls.
Q & A
Q. What are the recommended synthetic routes for preparing (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone?
Methodological Answer: The synthesis typically involves a two-step approach:
Acylation of the tetrazole derivative : React 2-phenyl-2H-tetrazol-5-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to form an activated intermediate.
Nucleophilic substitution : Introduce the 4-(pyrimidin-2-yl)piperazine moiety under mild basic conditions (e.g., DIPEA in DMF) to form the methanone bridge.
Key Considerations :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Kinase Inhibition Screening : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding mode to kinase targets?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays : Cross-validate kinase inhibition using radiometric (-ATP) and fluorescence-based methods .
- Metabolic Stability Testing : Incubate with liver microsomes to identify potential metabolite interference .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing pyrimidine with pyridine) to isolate pharmacophore contributions .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Tetrazole activation | EDCI, HOBt, DCM, 0°C, 2 h | 85 | 90 | |
| Piperazine coupling | DIPEA, DMF, rt, 12 h | 72 | 95 | |
| Purification | SiO, EtOAc/hexane (1:1) | – | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
